1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate 1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16801076
InChI: InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2
SMILES:
Molecular Formula: C26H18F5NO4
Molecular Weight: 503.4 g/mol

1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16801076

Molecular Formula: C26H18F5NO4

Molecular Weight: 503.4 g/mol

* For research use only. Not for human or veterinary use.

1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate -

Specification

Molecular Formula C26H18F5NO4
Molecular Weight 503.4 g/mol
IUPAC Name 1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2
Standard InChI Key CQBLOHXKGUNWRV-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate (CAS 86060-90-4) features a pyrrolidine ring substituted with two ester groups: an Fmoc-protected carboxylate at the 1-position and a pentafluorophenyl (PFP) ester at the 2-position . The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), provides base-labile protection for the amine functionality, while the PFP ester enhances electrophilicity, facilitating nucleophilic acyl substitutions under mild conditions .

The compound’s stereochemistry is defined by the pyrrolidine ring’s conformation, which adopts a puckered geometry to minimize steric strain between the bulky Fmoc and PFP substituents. This structural arrangement is critical for its role in asymmetric synthesis, where the spatial orientation of functional groups dictates regioselectivity and enantiomeric outcomes.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₆H₁₈F₅NO₄
Molecular Weight503.43 g/mol
IUPAC Name1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate
SMILES NotationFC1=C(F)C(F)=C(OC(=O)C2CCCN2C(=O)OCC2C3=CC=CC=C3C3=CC=CC=C23)C(F)=C1F

Synthesis Pathways and Methodological Advancements

Fmoc Protection Strategies

The installation of the Fmoc group onto the pyrrolidine nitrogen is achieved through a copper(II)-mediated complexation strategy, as detailed in recent organometallic studies . This method involves:

  • Deprotection of a Cbz group via hydrogenolysis over Pd/C, yielding a free amine.

  • Formation of a Cu(II) complex with the amine and a carboxylic acid moiety, temporarily shielding reactive sites during Fmoc installation.

  • Schotten–Baumann reaction with Fmoc-Cl in a biphasic EtOAc/water system, enabling selective acylation of the pyrrolidine nitrogen .

This approach achieves >97.5% purity (HPLC), as verified by Thermo Fisher Scientific’s product specifications . The use of ethylenediaminetetraacetic acid (EDTA) in the final step ensures complete removal of copper residues, critical for applications requiring metal-free intermediates .

Pentafluorophenyl Ester Incorporation

The PFP ester is introduced via nucleophilic aromatic substitution, leveraging the electron-withdrawing effects of fluorine atoms to activate the phenyl ring toward esterification. Microwave-assisted synthesis techniques have been employed to enhance reaction rates and yields, particularly in the formation of metal complexes for photonic applications .

Applications in Organic Synthesis and Materials Science

Peptide Synthesis

The compound’s dual functionality makes it indispensable in SPPS:

  • Fmoc Group: Removed under basic conditions (e.g., piperidine), enabling iterative peptide chain elongation without side-chain deprotection.

  • PFP Ester: Acts as a leaving group in amide bond formation, reacting efficiently with amino groups in aqueous-organic biphasic systems .

Coordination Chemistry

The PFP moiety’s electron-deficient nature facilitates coordination to transition metals. For example, Cu(II) complexes of analogous pyrrolidine derivatives exhibit distinct EPR spectra, suggesting potential applications in catalytic systems and magnetic materials .

Table 2: Metal Complexation Data (Representative Example)

Metal IonLigandApplicationReference
Cu(II)Pyrrolidine-fused chlorinPhotodynamic therapy
Zn(II)Carboxyphenyl porphyrinFluorescent sensors

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H/¹⁹F NMR: Resolves stereochemical configurations and monitors reaction progress. The Fmoc group’s aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while PFP fluorine atoms resonate as distinct singlets .

  • ESI-MS: Confirms molecular weight (m/z 503.43) and detects impurities .

Chromatographic Analysis

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation of diastereomers, critical for ensuring enantiopurity in pharmaceutical intermediates .

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